molecular formula C20H25NO2 B2810378 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 896075-62-0

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B2810378
CAS No.: 896075-62-0
M. Wt: 311.425
InChI Key: PJXCYAXLHCQAPZ-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin derivative family, characterized by a 6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one core and a 4-methylpiperidinylmethyl substituent. The 4-methylpiperidinylmethyl group introduces a basic nitrogen center, which may improve solubility and receptor affinity.

Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-6-8-21(9-7-14)13-17-12-20(22)23-19-11-16-5-3-2-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXCYAXLHCQAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one typically involves multiple steps. One common method involves the reductive amination of a chromen-2-one derivative with a piperidine derivative. For example, the chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The resulting chromen-2-one derivative is then subjected to reductive amination with 4-methylpiperidine using a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromen-2-one core or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenated reagents and strong bases or acids are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated or partially reduced analogs .

Scientific Research Applications

4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Research Findings and Insights

  • Role of Piperidine Substitutions : The 4-methylpiperidinylmethyl group enhances solubility and target engagement, as seen in compound 6f’s anticancer activity .
  • Core Modifications : Tetrahydrobenzo[g]chromen-2-one derivatives (e.g., compound 29) exhibit synthetic feasibility but require functionalization for biological relevance .
  • Antimicrobial Potential: Coumarin derivatives with piperidine groups (e.g., ’s thiazolidine-4-ones) show antimicrobial activity, suggesting unexplored applications for the target compound .

Biological Activity

The compound 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a derivative of the benzochromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}

This structure includes a benzochromene core with a 4-methylpiperidine moiety, which is crucial for its biological interactions.

Pharmacological Properties

Recent studies have highlighted various biological activities associated with this compound:

  • Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) .
  • Inhibition of Phosphodiesterase (PDE) : The compound has been evaluated for its inhibitory effects on phosphodiesterase II (PDE2), which is implicated in neurodegeneration. In vitro studies indicated that it exhibits significant PDE2 inhibition with an IC50 value comparable to established inhibitors .
  • Antioxidant Activity : The antioxidant properties of the compound contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells. This was demonstrated in cell viability assays where the compound improved cell survival against oxidative damage induced by corticosterone .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • PDE Inhibition : By inhibiting PDE2, the compound increases cyclic nucleotide levels (cAMP and cGMP), which are crucial for neuronal signaling and survival .
  • Neurotransmitter Modulation : The presence of the piperidine group may enhance binding affinity to neurotransmitter receptors, thereby modulating synaptic transmission and plasticity .

Case Studies

Several studies have investigated the biological activity of similar compounds within the benzochromene class:

  • Study on Urolithin Derivatives : A related study on urolithin derivatives demonstrated their ability to inhibit PDE2 and protect neuronal cells from toxicity. Compounds with structural similarities exhibited comparable neuroprotective effects, suggesting a common mechanism involving PDE inhibition .
  • Cell Viability Assays : In vitro assays using HT-22 cells showed that treatment with this compound significantly increased cell viability in a dose-dependent manner when exposed to neurotoxic agents .

Data Tables

PropertyValue
Molecular Weight292.41 g/mol
LogP3.5
IC50 (PDE2 Inhibition)3.67 ± 0.47 μM
Neuroprotection (HT-22)Significant at 12.5 μM

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